2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is notable for its unique structure, which includes a chlorine atom, a cyclopropylmethyl group, and a morpholine ring.
Preparation Methods
The synthesis of 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps :
Preparation of the Pyrimidine Core: The synthesis begins with the preparation of the pyrimidine core.
Chlorination: The pyrimidine core is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the desired position.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction.
Morpholine Ring Addition: Finally, the morpholine ring is added via a nucleophilic aromatic substitution reaction.
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic aromatic substitution reactions, particularly at the chlorine atom position.
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications :
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, which are crucial in cancer treatment.
Biological Research: The compound is used in studies related to apoptosis, as it can induce cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency of drug development processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets :
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives :
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the cyclopropylmethyl group, which may affect its binding affinity and specificity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is widely used as a pharmaceutical intermediate and has applications in the synthesis of kinase inhibitors.
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Used in organic synthesis and medicinal chemistry, it differs in the ester group attached to the pyrimidine ring.
The unique combination of the chlorine atom, cyclopropylmethyl group, and morpholine ring in this compound contributes to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C14H17ClN4O |
---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-[2-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C14H17ClN4O/c15-14-16-12(18-5-7-20-8-6-18)11-3-4-19(13(11)17-14)9-10-1-2-10/h3-4,10H,1-2,5-9H2 |
InChI Key |
ICOZETLYHQDMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC3=C2N=C(N=C3N4CCOCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.